molecular formula C13H8N6O3 B3043531 Di(benzotriazol-1-yl)carbonate CAS No. 88544-01-8

Di(benzotriazol-1-yl)carbonate

Cat. No.: B3043531
CAS No.: 88544-01-8
M. Wt: 296.24 g/mol
InChI Key: PPQNDCSTOHZQEH-UHFFFAOYSA-N
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Description

Di(benzotriazol-1-yl)carbonate is a chemical compound with the molecular formula C13H8N6O3. It is known for its role as a reactive condensing reagent, particularly in the synthesis of peptides without racemization . The compound is characterized by the presence of two benzotriazol-1-yl groups attached to a carbonate moiety, which imparts unique reactivity and stability properties.

Mechanism of Action

Target of Action

Di(benzotriazol-1-yl)carbonate is primarily used as a reactive condensing reagent . Its main targets are peptides , where it aids in their synthesis .

Mode of Action

The compound interacts with peptides to facilitate their synthesis without causing racemization . This means it helps in the formation of peptides while preserving their chiral integrity.

Result of Action

The primary result of this compound’s action is the synthesis of peptides without racemization . This means it helps form peptides while maintaining the original spatial orientation of the constituent amino acids, which is crucial for the biological activity of the peptides.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, are likely to be influenced by various environmental factors such as temperature , pH , and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that its stability and reactivity could be affected by temperature changes.

Biochemical Analysis

Biochemical Properties

Di(benzotriazol-1-yl)carbonate plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a condensing agent, facilitating the formation of peptide bonds without causing racemization . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomal proteins. The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amino groups, thus forming peptide bonds.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in peptide synthesis and protein folding. Additionally, this compound can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to carboxyl groups on amino acids, activating them for nucleophilic attack by amino groups. This activation is crucial for the formation of peptide bonds during protein synthesis. Additionally, this compound can inhibit or activate specific enzymes involved in peptide synthesis, further influencing the efficiency of this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein synthesis and metabolic activity. These effects are often monitored in both in vitro and in vivo studies to understand the compound’s stability and degradation patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates peptide synthesis without significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the translation process. The compound’s influence on metabolic flux and metabolite levels can significantly impact the overall efficiency of protein synthesis within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in areas where peptide synthesis occurs, such as the ribosomes. The compound’s distribution is crucial for its effectiveness in facilitating peptide bond formation .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its activity in peptide synthesis. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s subcellular localization is essential for its function, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis .

Preparation Methods

Di(benzotriazol-1-yl)carbonate can be synthesized through various methods. One common synthetic route involves the reaction of benzotriazole with phosgene or triphosgene under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yields. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity .

Chemical Reactions Analysis

Di(benzotriazol-1-yl)carbonate undergoes several types of chemical reactions, including substitution and condensation reactions. It acts as an excellent leaving group, facilitating nucleophilic substitution reactions . Common reagents used in these reactions include amines, alcohols, and thiols, which react with this compound to form carbamates, esters, and thiocarbonates, respectively . The major products formed from these reactions are typically stable and can be further utilized in various synthetic applications.

Properties

IUPAC Name

bis(benzotriazol-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O3/c20-13(21-18-11-7-3-1-5-9(11)14-16-18)22-19-12-8-4-2-6-10(12)15-17-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNDCSTOHZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88544-01-8
Record name Di(1-benzotriazolyl)carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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